Several methods for the synthesis of Gefitinib and its related compounds are reported in the literature. One common approach involves a multi-step synthesis starting from a substituted quinazoline derivative. For instance, one method utilizes a reaction between 4-chloro-7-fluoro-6-nitro-quinazoline and (S)-tetrahydrofuran-3-ol to obtain an intermediate, which is then further reacted with 3-chloro-4-fluoroaniline to yield Gefitinib []. Another study describes an improved protocol for Gefitinib synthesis [].
Molecular Structure Analysis
The specific arrangement and properties of these substituents contribute to Gefitinib's binding affinity and selectivity for EGFR. Theoretical studies have been conducted on the molecular structure of Gefitinib [].
Chemical Reactions Analysis
Gefitinib can undergo various chemical reactions, including:* Hydroxylation: Introduction of hydroxyl groups into the molecule.* O-demethylation: Removal of a methyl group from the methoxy substituent.* Aryl ring oxidation: Oxidation of the aromatic rings present in the molecule.* Amine or ether cleavage: Cleavage of bonds involving amine or ether functionalities.* Glucuronide or sulfate conjugation: Attachment of glucuronic acid or sulfate groups to the molecule, often enhancing its water solubility and facilitating elimination from the body [].
Mechanism of Action
Gefitinib acts as a reversible inhibitor of EGFR tyrosine kinase, an enzyme involved in cell signaling pathways that regulate cell growth and proliferation. It competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, blocking the binding of ATP and preventing the activation of downstream signaling cascades. This inhibition of EGFR signaling leads to reduced cell proliferation, induction of apoptosis, and inhibition of angiogenesis in cancer cells that overexpress EGFR [, ].
Applications
Gefitinib finds its primary application in cancer research and treatment. It has been approved for the treatment of certain types of non-small cell lung cancer (NSCLC) [, ]. Beyond its direct clinical use, Gefitinib serves as a valuable tool in various research areas:
Imaging EGFR Expression: Radiolabeled versions of Gefitinib, such as [11C]gefitinib, have been developed for imaging EGFR expression in vivo using positron emission tomography (PET) [, ]. This imaging modality aids in the diagnosis, staging, and monitoring of EGFR-positive tumors.
Compound Description: Gefitinib, marketed as Iressa®, is an orally administered anilinoquinazoline drug. [] It acts as a selective tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR). [] Gefitinib is primarily used in chemotherapy for treating lung and breast cancers. [] It exists in several polymorphic forms, including anhydrous, methanol solvate, DMSO solvate, monohydrate, and trihydrate forms, each with distinct physicochemical properties impacting its biopharmaceutical performance. []
Compound Description: Afatinib (BIBW 2992) is a potent and selective irreversible ErbB family blocker. [] It acts as an effective tyrosine kinase inhibitor against EGFR, HER2, and ErbB4. This compound has shown promising results in clinical trials for treating various types of cancer, particularly non-small cell lung cancer. []
Compound Description: This compound served as a key intermediate in synthesizing novel diazole 4-aminoquinazoline derivatives with anti-tumor activity. [] The 3-chloropropoxy group at position 7 allowed for further derivatization with substituted diazoles to generate a series of compounds screened for their antitumor potential. []
4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol (Compound A)
Compound Description: Compound A is identified as a related substance of Gefitinib. [] This designation suggests its potential presence as an impurity during Gefitinib synthesis or potential formation during storage or degradation. Knowledge of such related substances is crucial for quality control and regulatory purposes in pharmaceutical development. []
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Compound B)
Compound Description: Compound B is identified as another related substance of Gefitinib, indicating its potential relevance as an impurity or degradation product. [] As with Compound A, understanding the formation and control of such related substances are essential for the pharmaceutical development and quality control of Gefitinib. []
4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)propylamino)ethanol (Compound C)
Compound Description: Identified as a related substance of Gefitinib, Compound C highlights the potential for structural variations around the quinazoline core during synthesis or degradation. [] Its identification underscores the importance of stringent quality control measures to ensure the purity and efficacy of Gefitinib. []
Compound Description: Compound D is identified as a related substance of Gefitinib. [] The presence of a dichlorophenyl group instead of the typical chloro-fluorophenyl group at position 4 highlights potential variations in the synthetic process or potential impurities in starting materials that can lead to such related substances. []
Prucalopride Degradation Impurity (Compound I)
Compound Description: This compound is a degradation impurity of Prucalopride, a drug used to treat constipation in women. [] Its structure is not provided in the abstract, but it is derived from Prucalopride through hydrogenation reduction. [] The identification and synthesis of this impurity are crucial for Prucalopride research and quality control. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.